GLURP is derived from Plasmodium falciparum, the most virulent species responsible for malaria in humans. The protein is expressed during various stages of the parasite's lifecycle, particularly during the gametocyte and schizont stages, where it contributes to the parasite's ability to evade the host immune system and facilitate transmission.
GLURP can be classified based on its structural features:
The synthesis of GLURP typically involves recombinant DNA technology, where genes encoding the protein are inserted into expression vectors. Common hosts for expression include Escherichia coli and Lactococcus lactis.
GLURP has a complex structure characterized by multiple disulfide bonds that stabilize its conformation. The presence of repeated glutamate-rich sequences contributes to its structural integrity and functionality.
GLURP participates in various biochemical interactions within the host:
The interaction between GLURP and host antibodies has been studied using enzyme-linked immunosorbent assays (ELISA) and Western blotting techniques to assess binding affinities and specificity.
GLURP functions primarily as an antigen that elicits an immune response in infected individuals. When antibodies bind to GLURP:
Studies have shown that anti-GLURP antibodies mediate strong monocyte-dependent growth inhibition of Plasmodium falciparum in vitro, demonstrating the protein's potential as a target for vaccine development.
GLURP has significant implications in malaria research and vaccine development:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4